
Methyl S-ethyl-L-homocysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl S-ethyl-L-homocysteinate is a derivative of homocysteine, an intermediate product in the metabolism of the essential amino acid methionine. Homocysteine is involved in various metabolic pathways, including remethylation to methionine and transsulfuration to cysteine
準備方法
Synthetic Routes and Reaction Conditions
Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Conversion to thiols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .
科学的研究の応用
Methyl S-ethyl-L-homocysteinate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
作用機序
Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl S-ethyl-L-homocysteinate include:
S-allyl-L-cysteine: Found in garlic, exhibits antioxidant and neuroprotective effects.
S-ethyl-L-cysteine: A derivative of S-allyl-L-cysteine with similar biological activities.
S-propyl-L-cysteine: Another derivative with neuroprotective properties.
Uniqueness
This compound is unique due to its specific structure and its role in homocysteine metabolism. Its ability to participate in both remethylation and transsulfuration pathways distinguishes it from other similar compounds .
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
methyl (2S)-2-amino-4-ethylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChIキー |
BUOIIQFTBLIAGY-LURJTMIESA-N |
異性体SMILES |
CCSCC[C@@H](C(=O)OC)N |
正規SMILES |
CCSCCC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



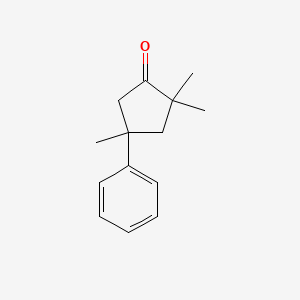


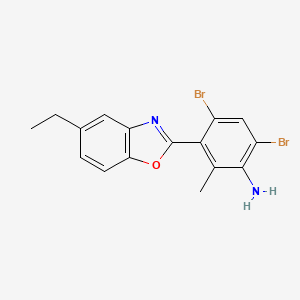

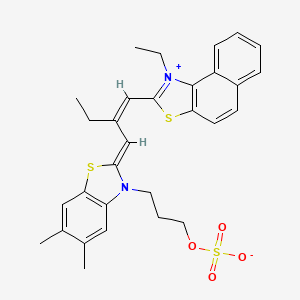

![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
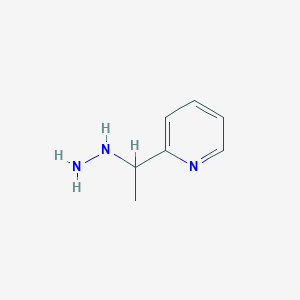
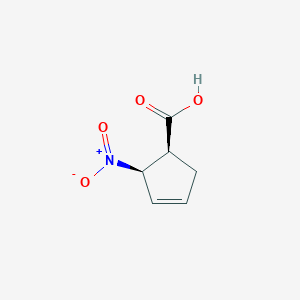
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)


